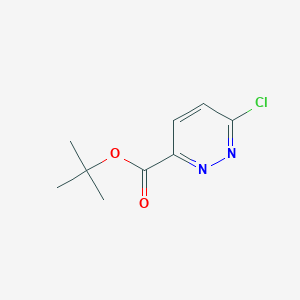

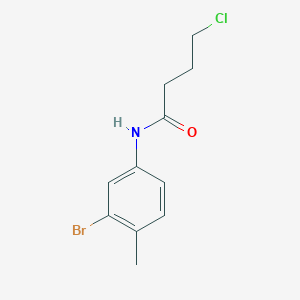

(2,4-Dichloro-5-ethoxyphenyl)boronic acid

Overview

Description

“(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is a type of organoboron compound. Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Synthesis Analysis

Boronic acids, including “this compound”, are often involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . The synthesis of boronic acids generally involves the reaction of organometallic compounds with a boron reagent .Molecular Structure Analysis

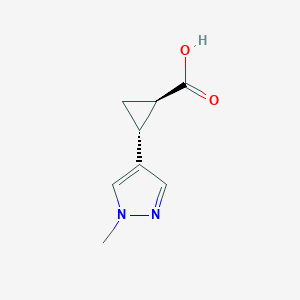

The molecular formula of “this compound” is C7H7BCl2O3 . The exact molecular weight is 220.84600 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their involvement in Suzuki-Miyaura coupling reactions . They can also participate in selective hydroxylation to phenols .Scientific Research Applications

Organic Synthesis and Catalysis

Boronic acids act as versatile intermediates and building blocks in organic synthesis. They are instrumental in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. These acids have been used to prepare a wide array of multifunctional compounds, offering new opportunities for application in medicine, agriculture, and industrial chemistry. The synthesis and structural study of derivatives show their potential as synthetic intermediates due to the presence of functional groups that can engage in further chemical transformations (Zhang et al., 2017).

Sensing and Detection

Boronic acids are known for their ability to form reversible covalent complexes with cis-diols, a property that has been exploited in the development of fluorescent sensors for glucose and other biologically relevant molecules. This interaction mechanism enables the creation of selective sensors for monitoring glucose levels in diabetes management, detecting other saccharides, and recognizing various bioactive substances. The progress in boronic acid sensors highlights their importance in the detection and diagnosis of diseases through the probing of carbohydrates, bioactive substances, and even ions (Huang et al., 2012).

Material Science and Drug Delivery

In the field of material science, boronic acids have been incorporated into polymers and nanoparticles for a range of applications, including drug delivery systems. Their ability to form esters with diols underlies their use in creating responsive systems that can release drugs in response to specific stimuli, such as changes in glucose concentration. This characteristic makes them suitable for the development of glucose-responsive insulin delivery systems, potentially revolutionizing diabetes treatment. Research into boronic acid-conjugated chitosan nanoparticles, for example, demonstrates their potential in creating self-regulated insulin delivery systems (Siddiqui et al., 2016).

Biomedical Applications

Boronic acid polymers and derivatives are increasingly being investigated for their biomedical applications, including the treatment of diseases such as HIV, cancer, and obesity. The unique reactivity and responsive nature of these compounds enable the development of new biomaterials for therapeutic delivery, highlighting the potential of boronic acids and their derivatives in enhancing the efficacy of drugs and enabling targeted therapies (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

(2,4-Dichloro-5-ethoxyphenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an electrophilic organic group to the metal .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, including different solvents and temperatures . Additionally, boronic acids are generally stable and environmentally benign .

Safety and Hazards

Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

properties

IUPAC Name |

(2,4-dichloro-5-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOCDCNPFIXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681683 | |

| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915200-81-6 | |

| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)